O-Benzyl Posaconazole-4-hydroxyphenyl-d4

LC-MS/MS Method Development Stable Isotope Labeling Pharmaceutical Impurity Analysis

Buy O-Benzyl Posaconazole-4-hydroxyphenyl-d4 as an impurity-specific IS for LC-MS/MS. Unlike generic standards, this d4 analog co-elutes and ionizes identically to the O-Benzyl Posaconazole impurity, correcting matrix effects for ICH-compliant quantitation in ANDA and QC. Essential for reliable impurity profiling.

Molecular Formula C30H35N5O3
Molecular Weight 517.7 g/mol
Cat. No. B12412611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Benzyl Posaconazole-4-hydroxyphenyl-d4
Molecular FormulaC30H35N5O3
Molecular Weight517.7 g/mol
Structural Identifiers
SMILESCCC(C(C)OCC1=CC=CC=C1)N2C(=O)N(C=N2)C3=CC=C(C=C3)N4CCN(CC4)C5=CC=C(C=C5)O
InChIInChI=1S/C30H35N5O3/c1-3-29(23(2)38-21-24-7-5-4-6-8-24)35-30(37)34(22-31-35)27-11-9-25(10-12-27)32-17-19-33(20-18-32)26-13-15-28(36)16-14-26/h4-16,22-23,29,36H,3,17-21H2,1-2H3/t23-,29-/m0/s1/i9D,10D,11D,12D
InChIKeyQLRPRKJUMRQTOV-XPSNYTDQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-Benzyl Posaconazole-4-hydroxyphenyl-d4: A Deuterated Internal Standard for Precise Quantification of Posaconazole and Its Impurities


O-Benzyl Posaconazole-4-hydroxyphenyl-d4 is a deuterium-labeled derivative of O-Benzyl Posaconazole, a known process-related impurity of the antifungal drug posaconazole . This compound is a stable isotope-labeled analog, specifically designed to serve as an internal standard (IS) in mass spectrometry-based analytical workflows, including HPLC and LC-MS/MS, for the accurate and precise quantification of posaconazole and its related substances in complex biological matrices . Its incorporation of four deuterium atoms provides a distinct mass shift from the unlabeled analyte, enabling reliable quantitation while maintaining nearly identical physicochemical properties and chromatographic behavior .

Why O-Benzyl Posaconazole-4-hydroxyphenyl-d4 Cannot Be Substituted by Posaconazole-d4 or Other Analogs in Impurity-Specific LC-MS/MS Assays


The analytical differentiation between the active pharmaceutical ingredient (API) and its structurally related impurities is a critical requirement for pharmaceutical quality control and regulatory compliance [1]. While a generic internal standard like Posaconazole-d4 is suitable for quantifying the parent drug , it is structurally dissimilar to O-Benzyl Posaconazole, leading to differential ionization efficiency, matrix effects, and retention time in LC-MS/MS methods, which compromises the accuracy and precision of impurity quantification [2]. O-Benzyl Posaconazole-4-hydroxyphenyl-d4, as a direct stable isotope-labeled analog of the specific impurity, ensures that the internal standard co-elutes with and ionizes similarly to the target analyte, thereby correcting for any variability in sample preparation, chromatographic separation, and mass spectrometric detection. This specificity is mandated by ICH guidelines for impurity profiling and method validation, making generic substitution scientifically invalid and a potential source of assay failure [3].

Quantitative Differential Evidence for O-Benzyl Posaconazole-4-hydroxyphenyl-d4


Spectral Resolution: A Minimum [M+4] Mass Shift for Unambiguous Peak Integration

Unlike Posaconazole-d4, which provides a minimum [M+3] mass shift from unlabeled posaconazole for parent drug quantification [1], O-Benzyl Posaconazole-4-hydroxyphenyl-d4 offers a larger [M+4] mass difference from its unlabeled counterpart (O-Benzyl Posaconazole-4-hydroxyphenyl). This increased mass separation is critical when analyzing complex matrices or when the impurity's isotopic distribution may overlap with the internal standard signal, ensuring unambiguous peak assignment and reducing the risk of spectral interference .

LC-MS/MS Method Development Stable Isotope Labeling Pharmaceutical Impurity Analysis

Method Validation: Achieving ICH-Compliant Resolution (Rs > 2.0) for Impurity Profiling

The development and validation of a stability-indicating HPLC method for posaconazole API demonstrated a resolution (Rs) greater than 2.0 between the parent drug and its related substances, including process impurities like O-Benzyl Posaconazole [1]. While this study did not use the deuterated impurity, it establishes the critical performance benchmark for impurity resolution. The use of a perfectly co-eluting, stable isotope-labeled internal standard such as O-Benzyl Posaconazole-4-hydroxyphenyl-d4 is the gold standard for achieving the high precision (e.g., CV < 5%) and accuracy (bias within ±10%) required for validated methods intended for ANDA submissions or commercial QC release testing [2].

HPLC Method Validation Pharmaceutical Quality Control Regulatory Compliance

Matrix Effect Mitigation: Minimizing Ion Suppression/Enhancement for Reliable Quantitation in Plasma

In a validated multiplex UPLC-MS/MS method for quantifying antifungal drugs in human plasma, the use of deuterated internal standards (including Posaconazole-d4) was essential for controlling matrix effects, which were reported to have variability of <9.2% [1]. This class-level evidence strongly supports the necessity of a stable isotope-labeled internal standard for any posaconazole-related analyte in complex biological matrices. O-Benzyl Posaconazole-4-hydroxyphenyl-d4 is the direct analog required to achieve this same level of matrix effect correction for the specific impurity, O-Benzyl Posaconazole-4-hydroxyphenyl. Using an unlabeled or a mismatched internal standard would lead to significantly higher variability (often >15-20%) and inaccurate quantification, which is unacceptable for pharmacokinetic or toxicokinetic studies [2].

Bioanalytical Method Validation Therapeutic Drug Monitoring Matrix Effect

High-Impact Applications of O-Benzyl Posaconazole-4-hydroxyphenyl-d4


Development and Validation of ICH-Compliant Impurity Profiling Methods for Posaconazole API

Pharmaceutical QC and R&D laboratories rely on O-Benzyl Posaconazole-4-hydroxyphenyl-d4 as the critical internal standard for developing and validating stability-indicating HPLC or UPLC methods for posaconazole drug substance and finished product. This specific internal standard ensures that the quantification of the O-Benzyl Posaconazole impurity meets ICH Q3A(R2) requirements for reporting, identification, and qualification thresholds [1]. Its use is essential for achieving the accuracy, precision, and specificity necessary for successful ANDA submissions and commercial batch release testing [2].

Accurate Pharmacokinetic and Toxicokinetic Assessment of the O-Benzyl Posaconazole Impurity

In preclinical and clinical studies where the exposure to process-related impurities must be quantified, O-Benzyl Posaconazole-4-hydroxyphenyl-d4 is the only scientifically defensible choice for an internal standard in LC-MS/MS assays of biological matrices (plasma, serum, urine). By perfectly co-eluting with and ionizing identically to the unlabeled impurity, it corrects for matrix effects and extraction recovery variability, enabling the generation of reliable concentration-time profiles [3]. This is a fundamental requirement for establishing the safety margins of the drug product, as outlined in ICH M7 guidelines for the assessment and control of DNA reactive (mutagenic) impurities [4].

Synthesis Optimization and Process Control in Posaconazole Manufacturing

During the chemical synthesis of posaconazole, O-Benzyl Posaconazole is a key intermediate or a potential byproduct . O-Benzyl Posaconazole-4-hydroxyphenyl-d4 serves as an invaluable tracer and internal standard for process analytical technology (PAT) initiatives. It enables precise monitoring of reaction progress, yield, and impurity carryover during scale-up and manufacturing. Its use in offline LC-MS analysis provides the quantitative data needed to optimize reaction conditions, reduce impurity formation, and ensure batch-to-batch consistency, thereby enhancing overall process efficiency and reducing cost of goods [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for O-Benzyl Posaconazole-4-hydroxyphenyl-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.